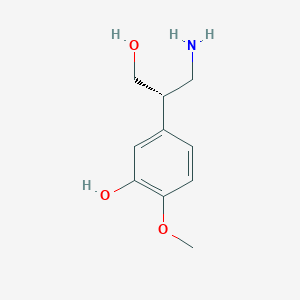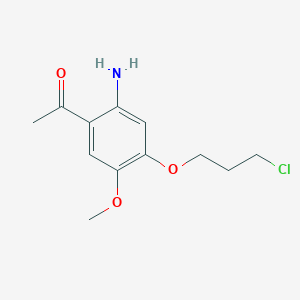
1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone is an organic compound with a complex structure, featuring functional groups such as an amino group, a chloropropoxy group, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-methoxyphenol and 3-chloropropanol.
Etherification: The phenol group of 2-amino-5-methoxyphenol is reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form the chloropropoxy derivative.
Acylation: The resulting intermediate is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloropropoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the chloropropoxy and methoxy groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(2-Amino-4-methoxyphenyl)ethanone: Lacks the chloropropoxy group, which may affect its reactivity and applications.
1-(2-Amino-4-(3-chloropropoxy)phenyl)ethanone: Lacks the methoxy group, potentially altering its chemical properties and biological activity.
Uniqueness: 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone is unique due to the presence of both the chloropropoxy and methoxy groups, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H16ClNO3 |
|---|---|
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
1-[2-amino-4-(3-chloropropoxy)-5-methoxyphenyl]ethanone |
InChI |
InChI=1S/C12H16ClNO3/c1-8(15)9-6-11(16-2)12(7-10(9)14)17-5-3-4-13/h6-7H,3-5,14H2,1-2H3 |
Clave InChI |
ICZMQZUBHJLTBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1N)OCCCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B13105997.png)
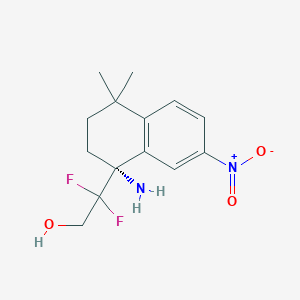
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)



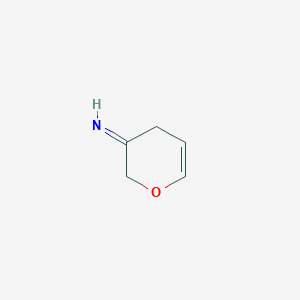
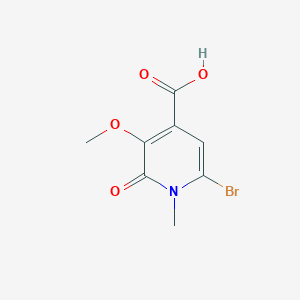
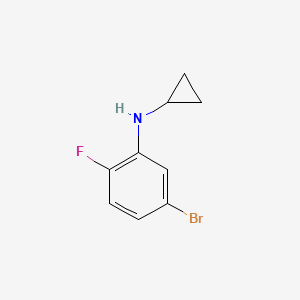
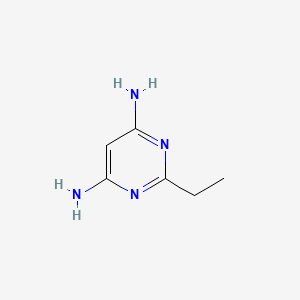
![7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13106066.png)
